Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
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Overview
Description
Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate typically involves the reaction of 2-amino-1,3-thiazole with tert-butyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of N-substituted thiazole derivatives.
Scientific Research Applications
Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: It is used in the design and synthesis of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets. The amino group in the thiazole ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can participate in various biochemical pathways, modulating the function of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: A simpler thiazole derivative with similar chemical properties.
Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)acetate: A structurally related compound with a different ester group.
N-(5-bromo-1,3-thiazol-2-yl)carbamate: Another thiazole derivative with a bromine substituent.
Uniqueness
Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-8(13)5-4-7-6-15-9(11)12-7/h6H,4-5H2,1-3H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYPLRTZSABSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CSC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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